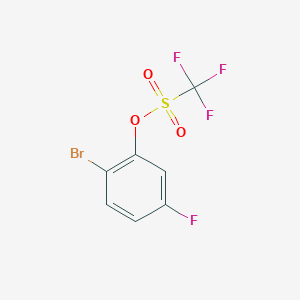
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester is a chemical compound with the molecular formula C7H3BrF4O3S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 2-bromo-5-fluorophenyl ester
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester typically involves the reaction of 2-bromo-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride produced during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bromine and fluorine atoms also contribute to its reactivity, allowing for selective transformations in complex synthetic pathways .
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester can be compared with similar compounds such as:
- Methanesulfonic acid, trifluoro-, 2-bromo-4-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-3-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-6-fluorophenyl ester
These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. This positional difference can lead to variations in reactivity and selectivity in chemical reactions, highlighting the uniqueness of this compound .
Properties
CAS No. |
828267-50-1 |
|---|---|
Molecular Formula |
C7H3BrF4O3S |
Molecular Weight |
323.06 g/mol |
IUPAC Name |
(2-bromo-5-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H |
InChI Key |
FOXUFBCQOMQLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


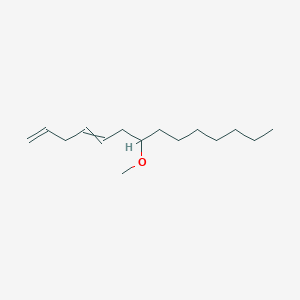
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)

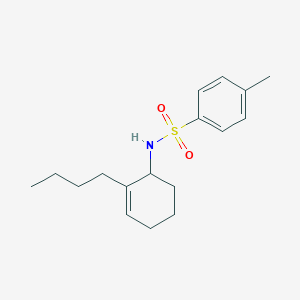
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
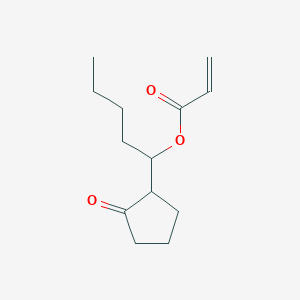
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
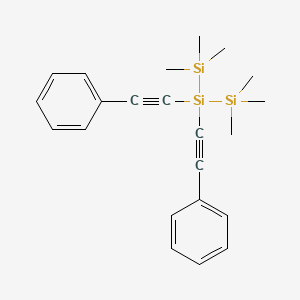
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
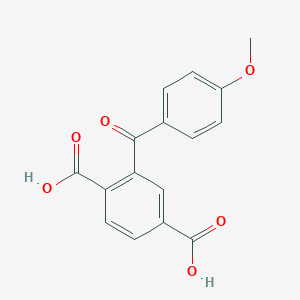
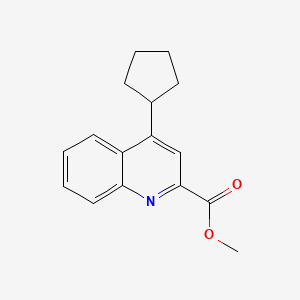
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
